An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xylazine
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xylazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Xylazine. While the query specified "Xylosan," it is important to clarify that Xylosan is a trade name for a veterinary pharmaceutical product. The active ingredient responsible for its therapeutic effects is Xylazine hydrochloride.[1] This document will focus on the core compound, Xylazine, detailing its chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action.
Chemical Structure and Nomenclature
Xylazine is a potent α2-adrenergic receptor agonist with a chemical structure analogous to clonidine.[2][3] It is classified as a methylbenzene compound where 1,3-dimethylbenzene is substituted by a 5,6-dihydro-4H-1,3-thiazin-2-ylnitrilo group at the second position.[4][5]
The IUPAC name for Xylazine is N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine.[4][5] It is commonly used in its hydrochloride salt form, Xylazine hydrochloride.[6]
Synonyms: [6]
-
BAY 1470
-
Rompun
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AnaSed
-
Sedazine
-
Chanazine
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Celactal
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2-(2,6-Dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for Xylazine and its hydrochloride salt.
| Identifier | Value | Reference |
| CAS Number | 7361-61-7 | [7] |
| Molecular Formula | C₁₂H₁₆N₂S | [4][7] |
| Molecular Weight | 220.33 g/mol | [4][7] |
| IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | [4] |
| Melting Point | 140 °C | [2] |
| Solubility | Soluble in methanol (B129727) (50 mg/ml), dilute HCl, and chloroform. Practically insoluble in water and alkali solutions. | [2] |
| pKa | 7.67 ± 0.20 | [2] |
| LogP | 2.8 | [4] |
| Pharmacological Parameter | Value | Species | Reference |
| Kᵢ (α₂-adrenergic receptor) | 194 nM | Not Specified | [2] |
| LD₅₀ (intramuscular) | 47 mg/kg | Dog | |
| LD₅₀ (oral) | 157.2 mg/kg | Mouse | [8] |
| LD₅₀ (oral, with fentanyl) | 32.0 mg/kg | Mouse | [8] |
Experimental Protocols
Synthesis of Xylazine
This protocol describes a common method for the synthesis of Xylazine.
Materials:
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2,6-Dimethylphenylisothiocyanate
-
3-Amino-1-propanol
-
Ether
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) (dilute solution)
-
Ethanol
-
Water
-
Charcoal
Procedure:
-
Add 2,6-Dimethylphenylisothiocyanate (15.0 g, 0.093 mole) to a solution of 3-amino-1-propanol (6.9 g, 0.093 mole) in 60 ml of ether.
-
Heat the mixture to reflux for 30 minutes.
-
Evaporate the ether from the reaction mixture.
-
Add 60 ml of concentrated hydrochloric acid to the residue and continue refluxing for an additional 30 minutes.
-
Cool the reaction mixture and add 60 ml of water.
-
Filter the mixture to remove any insoluble impurities.
-
Make the filtrate basic by adding a dilute sodium hydroxide solution, which will cause the product to precipitate.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture with charcoal to obtain pure Xylazine. The expected yield is approximately 80-93%, with a melting point of 136-138°C.
Analysis of Xylazine in Blood Samples by SPE and LC-MS/MS
This protocol outlines a procedure for the extraction and quantification of Xylazine from blood samples.
Sample Pretreatment:
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In a test tube, combine 0.5 mL of the whole blood sample with 3 mL of 100 mM phosphate (B84403) buffer (pH 6).
Solid-Phase Extraction (SPE):
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Condition the SPE Column: a. Wash the column with 3 mL of methanol. b. Wash the column with 3 mL of deionized water. c. Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 6).
-
Load the Sample: a. Load the pretreated blood sample onto the SPE column at a flow rate of 1 to 2 mL/minute.
-
Wash the Column: a. Wash the column with 3 mL of 100 mM HCl in deionized water. b. Wash the column with 3 mL of methanol.
-
Dry the Column: a. Dry the column for at least 10 minutes under full pressure or vacuum.
-
Elute the Analyte: a. Elute Xylazine from the column using 3 mL of a mixture of methanol and ammonium (B1175870) hydroxide (98:2) or dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).
-
Evaporate the Eluate: a. Evaporate the eluate at 40°C under a gentle stream of nitrogen.
-
Reconstitute the Sample: a. Reconstitute the dried residue in 1 mL of a methanol and water mixture (5:95) or another appropriate solvent for LC-MS/MS analysis.[9]
LC-MS/MS Analysis: The reconstituted sample can then be analyzed using a suitable LC-MS/MS system. The specific parameters for the liquid chromatography and mass spectrometry (e.g., column type, mobile phase gradient, ionization mode, and transition monitoring) should be optimized for the instrument being used.
Mechanism of Action and Signaling Pathways
Xylazine primarily functions as an agonist of α2-adrenergic receptors.[2][3] Its binding to these receptors, particularly the α2A subtype in the central nervous system, leads to a decrease in the release of norepinephrine. This reduction in sympathetic outflow results in the sedative, analgesic, and muscle relaxant effects of the drug.[1]
Recent studies have elucidated the involvement of downstream signaling pathways in mediating the effects of Xylazine. One such pathway is the PKA/ERK/CREB signaling cascade. Xylazine has been shown to influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the activity of Protein Kinase A (PKA). This can subsequently affect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB), ultimately influencing gene expression related to sedation and analgesia.
Caption: Xylazine's mechanism of action via the α2-adrenergic receptor.
Additionally, research suggests that Xylazine may also modulate the LKB1-AMPK signaling pathway in the central nervous system, contributing to its analgesic effects.
Conclusion
Xylazine is a pharmacologically active compound with a well-defined chemical structure and mechanism of action. This guide has provided an in-depth overview of its key properties, synthesis, and analytical methods, which are essential for researchers and professionals in the field of drug development and pharmacology. A thorough understanding of Xylazine's chemical and biological profile is crucial for its safe and effective use in veterinary medicine and for further investigation into its pharmacological effects.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Xylazine | 7361-61-7 [chemicalbook.com]
- 3. Xylazine - Wikipedia [en.wikipedia.org]
- 4. Xylazine | C12H16N2S | CID 5707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Synthesis and Biochemical Effects of Xylazine_Chemicalbook [chemicalbook.com]
- 7. Xylazine synthesis - chemicalbook [chemicalbook.com]
- 8. Xylazine Poisoning in Clinical and Forensic Practice: Analysis Method, Characteristics, Mechanism and Future Challenges [mdpi.com]
- 9. unitedchem.com [unitedchem.com]
